molecular formula C9H13N3O2 B2393290 Methyl 4-(pyrimidin-2-ylamino)butanoate CAS No. 339016-47-6

Methyl 4-(pyrimidin-2-ylamino)butanoate

Cat. No.: B2393290
CAS No.: 339016-47-6
M. Wt: 195.222
InChI Key: YCFCCSHJEPEXCG-UHFFFAOYSA-N
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Description

Methyl 4-(pyrimidin-2-ylamino)butanoate is a pyrimidine-derived compound featuring a pyrimidine ring linked via an amino group to a butanoate ester moiety.

Properties

IUPAC Name

methyl 4-(pyrimidin-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8(13)4-2-5-10-9-11-6-3-7-12-9/h3,6-7H,2,4-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCCSHJEPEXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyrimidin-2-ylamino)butanoate typically involves the reaction of 4-aminobutanoic acid with 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyrimidin-2-ylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield primary amines.

    Substitution: The pyrimidine ring in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(pyrimidin-2-ylamino)butanoate has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics .

Biology:

  • Utilized in proteomics research to study protein interactions and functions.
  • Acts as a probe in biochemical assays to investigate enzyme activities .

Medicine:

  • Explored for its potential therapeutic applications in treating various diseases.
  • Investigated for its role in drug delivery systems and targeted therapies.

Industry:

  • Used in the production of specialty chemicals and pharmaceuticals.
  • Employed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Methyl 4-(pyrimidin-2-ylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine vs. Benzimidazole Derivatives

Pyrimidine and benzimidazole rings are both nitrogen-containing heterocycles, but their structural differences lead to distinct electronic and biological behaviors:

Property Methyl 4-(Pyrimidin-2-ylamino)butanoate Benzimidazole Derivatives
Ring Structure 6-membered pyrimidine (2 N atoms) Fused benzene-imidazole (5- and 6-membered rings)
Electronic Density Electron-deficient due to pyrimidine Electron-rich aromatic system
Synthetic Accessibility Requires coupling of pyrimidine-2-amine with ester intermediates One-pot synthesis via air oxidation (e.g., benzimidazoles from aldehydes and o-phenylenediamine)
Bioactivity Potential kinase inhibition or antimicrobial activity Antifungal, antiviral, and anticancer properties

Comparison with Imidazole-Based Compounds

Imidazole derivatives, such as clotrimazole or miconazole, are well-known for their antifungal activity. This compound differs in its extended ester chain and pyrimidine core, which may alter solubility and target specificity:

Feature This compound Imidazole Fungicides
Core Heterocycle Pyrimidine Imidazole
Key Functional Groups Ester, amino linker Halogen substituents (e.g., Cl in clotrimazole)
Mode of Action Likely enzyme inhibition via pyrimidine binding Disruption of fungal cytochrome P450
Synthetic Complexity Moderate (multi-step coupling) Simplified (imidazole alkylation)

Yield and Efficiency

Compound Type Reaction Conditions Yield
Benzimidazoles Solvent: methanol, catalyst-free, air oxidation 69–85%
Imidazole fungicides Halogenation/alkylation of imidazole 50–75%
Pyrimidine derivatives Multi-step coupling (hypothetical) ~50–65%

Biological Activity

Methyl 4-(pyrimidin-2-ylamino)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry.

Molecular Formula: C9H13N3O2
Molecular Weight: Approximately 197.22 g/mol

The compound features a pyrimidine ring, an amino group, and a butanoate moiety. Its unique structure allows for various interactions with biological targets, potentially modulating enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated. The presence of the pyrimidine ring is believed to enhance its interaction with microbial targets, potentially leading to effective therapeutic applications.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. For instance, a study reported that certain analogs exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating significant cytotoxicity.

Cell Line IC50 (µM) Activity Type
MCF-7 (breast cancer)15–30Cytotoxic
HCT-116 (colon cancer)10–25Cytotoxic
A549 (lung cancer)20–40Cytotoxic

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR):
    A series of compounds related to this compound were evaluated for their inhibitory activity against Plasmodium falciparum DHFR. The results showed that some derivatives had Ki values ranging from 1.3 to 243 nM against wild-type DHFR and were less potent against mutant forms, suggesting a need for further optimization in drug design .
  • Cell Cycle Arrest:
    In studies involving HCT116 cells, certain derivatives were shown to induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates. Specifically, one derivative demonstrated a significant increase in early and late apoptosis compared to control groups .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions:
    Using pyrimidine derivatives and butyric acid derivatives under acidic conditions.
  • Nucleophilic Substitution:
    Reaction of methyl esters with pyrimidine amines followed by purification through crystallization.
  • Microwave-Assisted Synthesis:
    Utilizing microwave irradiation to enhance reaction rates and yields.

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and selectivity. Studies are also exploring its pharmacokinetic properties to better understand its behavior in biological systems.

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